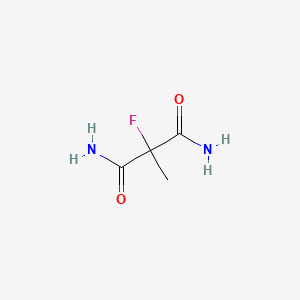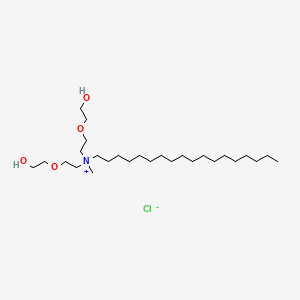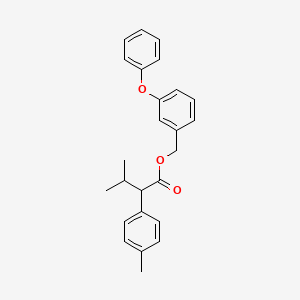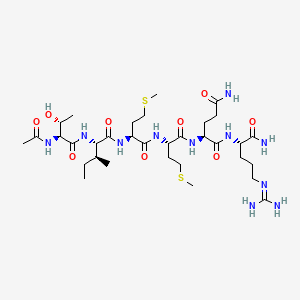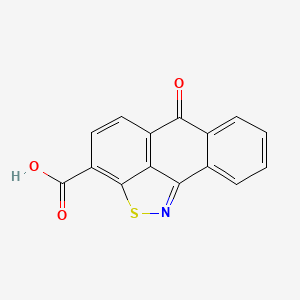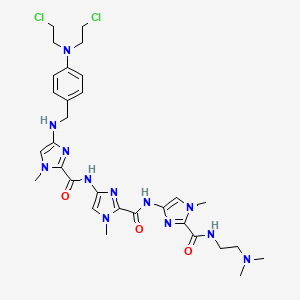
1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
The synthesis of 1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of various substituents through a series of reactions such as alkylation, acylation, and amination. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Compared to other imidazole derivatives, 1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- is unique due to its specific substituents and functional groups. Similar compounds include:
1H-Imidazole-1-carboxamide: A simpler derivative with fewer substituents.
2-Phenyl-1H-imidazole: Another imidazole derivative with a phenyl group attached.
4,5-Diphenyl-1H-imidazole: A more complex derivative with two phenyl groups.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Propiedades
Número CAS |
150423-48-6 |
|---|---|
Fórmula molecular |
C30H40Cl2N12O3 |
Peso molecular |
687.6 g/mol |
Nombre IUPAC |
4-[[4-[bis(2-chloroethyl)amino]phenyl]methylamino]-N-[2-[[2-[2-(dimethylamino)ethylcarbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C30H40Cl2N12O3/c1-40(2)15-12-33-28(45)25-36-23(18-42(25)4)38-30(47)27-37-24(19-43(27)5)39-29(46)26-35-22(17-41(26)3)34-16-20-6-8-21(9-7-20)44(13-10-31)14-11-32/h6-9,17-19,34H,10-16H2,1-5H3,(H,33,45)(H,38,47)(H,39,46) |
Clave InChI |
TWXFTVSFQQONSQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NC3=CN(C(=N3)C(=O)NCCN(C)C)C)C)NCC4=CC=C(C=C4)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




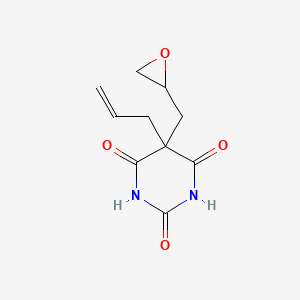
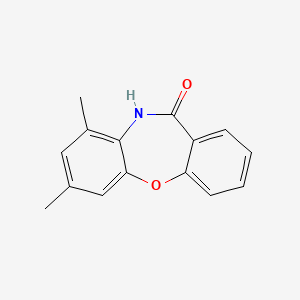
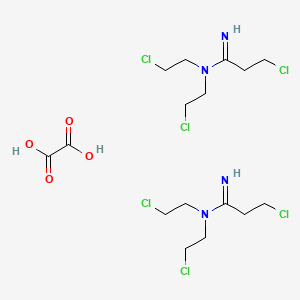
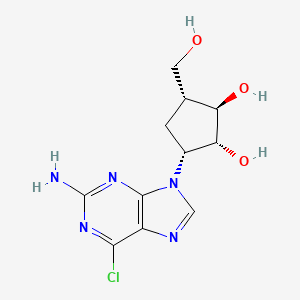
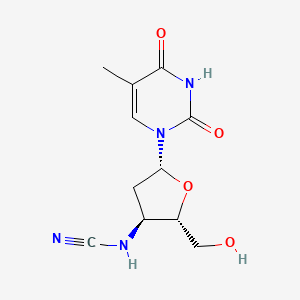

![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
